molecular formula C17H16N2O2S2 B2838745 N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 899982-84-4

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2838745
CAS No.: 899982-84-4
M. Wt: 344.45
InChI Key: QVXIPQGTEWEVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound features a benzothiazole ring substituted with a methylthio group and a phenoxypropanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C17H16N2O2S
  • Molecular Weight : 320.38 g/mol
  • IUPAC Name : this compound

This structure features a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, compounds with similar structures have been shown to inhibit enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
  • Case Studies :
    • A study demonstrated that benzothiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
    • Another investigation found that certain derivatives could clear infections in animal models, indicating their potential for therapeutic applications .

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer properties. They have been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell survival and proliferation, such as the inhibition of heat shock protein 90 and c-Jun N-terminal kinases .
  • Research Findings :
    • A derivative bearing a similar structure showed significant cytotoxicity in human cancer cell lines with IC50 values ranging from 10 to 30 µM .
    • In vivo studies indicated that these compounds could reduce tumor growth in xenograft models, supporting their potential as anti-cancer agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in metabolism
AntifungalActive against Candida albicans

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-13-7-8-14-15(11-13)23-17(18-14)19-16(20)9-10-21-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXIPQGTEWEVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.